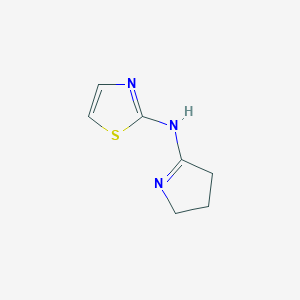

n-(Thiazol-2-yl)pyrrolidin-2-imine

Description

Properties

Molecular Formula |

C7H9N3S |

|---|---|

Molecular Weight |

167.23 g/mol |

IUPAC Name |

N-(3,4-dihydro-2H-pyrrol-5-yl)-1,3-thiazol-2-amine |

InChI |

InChI=1S/C7H9N3S/c1-2-6(8-3-1)10-7-9-4-5-11-7/h4-5H,1-3H2,(H,8,9,10) |

InChI Key |

GQDNRIONCIWNRA-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=NC1)NC2=NC=CS2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-(Thiazol-2-yl)pyrrolidin-2-imine typically involves the reaction of a thiazole derivative with a pyrrolidine derivative under specific conditions. One common method involves the use of thiazole-2-carboxylic acid and pyrrolidine-2-amine as starting materials. The reaction is carried out in the presence of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

n-(Thiazol-2-yl)pyrrolidin-2-imine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base like triethylamine.

Major Products Formed

Oxidation: Oxidized derivatives with additional oxygen atoms.

Reduction: Reduced derivatives with fewer double bonds or oxygen atoms.

Substitution: Substituted derivatives with new functional groups replacing existing ones

Scientific Research Applications

n-(Thiazol-2-yl)pyrrolidin-2-imine has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

Medicine: Explored for its potential therapeutic properties, including anticonvulsant, antimicrobial, and anticancer activities.

Industry: Utilized in the development of new materials, such as polymers and catalysts, due to its unique structural features .

Mechanism of Action

The mechanism of action of n-(Thiazol-2-yl)pyrrolidin-2-imine involves its interaction with specific molecular targets and pathways. For example, as an enzyme inhibitor, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. In the case of its antimicrobial activity, the compound may disrupt the cell membrane or interfere with essential metabolic processes within the microorganism .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs of N-(Thiazol-2-yl)pyrrolidin-2-imine, their biological targets, and performance metrics based on available evidence:

Key Structural and Functional Differences

Core Modifications :

- The target compound’s pyrrolidin-2-imine group differs from the hydrazine moiety in the cardioprotective analog . The imine group may enhance metabolic stability compared to hydrazine, which is prone to oxidation.

- Compared to the pyrrolidine-ethoxy-phenyl amine analog , the imine group in this compound introduces a planar, conjugated system that could alter binding affinity to kinase targets.

Biological Activity: The cardioprotective analog reduces hypoxic muscle contraction, likely through modulating mitochondrial energetics. In contrast, thiazole-pyrrolidine kinase inhibitors target intracellular signaling pathways (e.g., PI3K/Akt), suggesting divergent structure-activity relationships (SAR).

Therapeutic Potential: While the cardioprotective analog has demonstrated preclinical efficacy, kinase inhibitors like (5-Phenyl-thiazol-2-yl)-(4-(2-pyrrolidin-1-yl-ethoxy)-phenyl)-amine highlight the versatility of thiazole-pyrrolidine scaffolds in oncology. The imine variant’s activity remains unexplored but could bridge these applications.

Q & A

Basic: What synthetic methodologies are effective for preparing N-(Thiazol-2-yl)pyrrolidin-2-imine derivatives, and how do reaction conditions impact yields?

The synthesis of thiazole-pyrrolidine hybrids typically involves coupling pyrrolidine precursors with thiazole-containing moieties. For example, peptidomimetic thiazole derivatives are synthesized via amide bond formation using coupling agents like HATU or EDCI in solvents such as DMF or dichloromethane. Reaction optimization, including temperature control (0–25°C) and stoichiometric ratios, significantly affects yields (e.g., 17–39% yields for thiazole-4-carboxamide derivatives) . Purification via flash chromatography or preparative HPLC ensures high purity (>98% by HPLC). Key intermediates like 3,5-diphenylcyclohex-2-enone can also serve as scaffolds for functionalization .

Advanced: How can researchers address contradictory spectral data (e.g., NMR, MS) during structural elucidation of novel analogs?

Discrepancies in spectral data often arise from stereochemical complexity or residual solvents. For instance, in thiazole-pyrrolidine hybrids, ¹H-NMR signals for diastereomers may overlap, requiring 2D NMR (COSY, HSQC) for resolution . Mass spectrometry (HRMS or ESI-MS) should corroborate molecular ions (e.g., m/z 238.27 for C₈H₁₀N₆OS derivatives) . Elemental analysis (C, H, N) further validates purity, as seen in thiazolidinone derivatives with <0.4% deviation from theoretical values . If contradictions persist, X-ray crystallography (using SHELX programs) provides definitive structural confirmation .

Basic: Which in vitro assays are standard for assessing the antimicrobial activity of thiazole-pyrrolidine compounds?

Standard assays include:

- Broth microdilution (CLSI guidelines) to determine MIC (Minimum Inhibitory Concentration) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

- Agar diffusion to evaluate zone-of-inhibition diameters .

- Time-kill kinetics to assess bactericidal vs. bacteriostatic effects. Thiazole derivatives with MICs ≤8 µg/mL are prioritized for further study .

Advanced: What computational or experimental strategies improve selectivity for kinase targets like CDK7 in cancer research?

Structural optimization strategies include:

- Scaffold hopping : Introducing pyrimidine or acrylamide groups to enhance binding to CDK7’s ATP pocket, as seen in patent-derived inhibitors .

- Molecular docking : Using software like AutoDock to predict interactions with key residues (e.g., Lys41, Asp149 in CDK7) .

- Selectivity profiling : Screening against kinase panels (e.g., Eurofins KinaseProfiler) to minimize off-target effects. Compounds with >50-fold selectivity over CDK2/9 are ideal .

Basic: How are thiazole-pyrrolidine hybrids characterized for stability and solubility in preclinical studies?

- Solubility : Measured via shake-flask method in PBS (pH 7.4) or simulated gastric fluid. LogP values (e.g., 2.1–3.5) predict membrane permeability .

- Stability : Assessed via accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Degradation products (e.g., hydrolyzed imine bonds) indicate susceptibility to aqueous conditions .

Advanced: How can structure-activity relationship (SAR) studies guide the optimization of apoptosis-inducing activity in these compounds?

SAR strategies include:

- Heterocycle substitution : Replacing pyrimidine with pyrazine (e.g., 5-(5-methylpyrazin-2-yl)thiazol-2-amine) enhances pro-apoptotic activity by 30% in Jurkat cells .

- Side-chain modulation : Adding fluorinated groups (e.g., 5-fluoropyrimidin-2-yl) improves bioavailability and caspase-3 activation (IC₅₀ < 1 µM) .

- Pharmacophore modeling : Identifying critical hydrogen-bond donors (e.g., NH in thiazole) using MOE software .

Basic: What safety protocols are recommended for handling thiazole-pyrrolidine compounds in the laboratory?

- Use PPE (gloves, goggles) due to potential skin/eye irritation (as per Aladdin safety guidelines) .

- Conduct reactions in fume hoods to avoid inhalation of volatile intermediates (e.g., azide derivatives) .

- Store compounds at -20°C under inert gas (N₂) to prevent oxidation .

Advanced: How do researchers validate target engagement in cellular models for these compounds?

- Cellular thermal shift assays (CETSA) : Confirm target binding by measuring protein thermal stability shifts (ΔTₘ ≥ 2°C) .

- Western blotting : Detect downstream biomarkers (e.g., phosphorylated RNA Pol II for CDK7 inhibitors) .

- CRISPR knockouts : Eliminate the target gene (e.g., CDK7) to verify compound specificity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.